molecular formula C8H8ClN3S B13185306 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13185306
M. Wt: 213.69 g/mol
InChI Key: ZNICPOOOQXYYGC-UHFFFAOYSA-N
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Description

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the compound is reacted with ethylamine in the presence of a base such as N,N-dimethylformamide (DMF) to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH), reducing agents like lithium aluminum hydride (LiAlH₄), and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out in solvents such as DMF, dichloromethane (DCM), or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, sulfoxides, sulfones, and thiols. These products have diverse biological activities and are used in different scientific research applications .

Scientific Research Applications

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition leads to a decrease in fatty acid production, which can have various therapeutic effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group provides unique steric and electronic properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8ClN3S/c1-2-10-6-5-3-4-13-7(5)12-8(9)11-6/h3-4H,2H2,1H3,(H,10,11,12)

InChI Key

ZNICPOOOQXYYGC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CSC2=NC(=N1)Cl

Origin of Product

United States

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